molecular formula C20H22O6 B8309951 1,2-Bis(3,4-dimethoxybenzoyl)ethane

1,2-Bis(3,4-dimethoxybenzoyl)ethane

Cat. No.: B8309951
M. Wt: 358.4 g/mol
InChI Key: XAFOCRHHTMFFTD-UHFFFAOYSA-N
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Description

1,2-Bis(3,4-dimethoxybenzoyl)ethane is an organic compound featuring an ethane backbone substituted with two 3,4-dimethoxybenzoyl groups. The benzoyl moieties, each bearing methoxy (-OCH₃) groups at the 3 and 4 positions, confer distinct electronic and steric properties. Its synthesis likely involves oxidative coupling or esterification strategies, as seen in related ethane derivatives .

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

1,4-bis(3,4-dimethoxyphenyl)butane-1,4-dione

InChI

InChI=1S/C20H22O6/c1-23-17-9-5-13(11-19(17)25-3)15(21)7-8-16(22)14-6-10-18(24-2)20(12-14)26-4/h5-6,9-12H,7-8H2,1-4H3

InChI Key

XAFOCRHHTMFFTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The ethane backbone with aromatic substituents is a common motif in diverse applications. Key comparisons include:

1,2-Bis(2,4,6-trinitrophenyl)ethane (HNS)
  • Substituents : Trinitrophenyl groups (electron-withdrawing nitro groups).
  • Applications : High-performance energetic material with exceptional thermal stability (decomposition > 300°C) .
  • Contrast : Unlike the methoxybenzoyl groups in the target compound, nitro groups enhance explosive properties but reduce solubility in polar solvents.
1,2-Bis(4-tert-butylphenyl)ethane
  • Substituents : Bulky tert-butylphenyl groups.
  • Applications : Used as a sensitizer in photochemical reactions due to steric protection and stability .
  • Contrast : tert-Butyl groups improve thermal resistance but lack the electron-donating effects of methoxy groups, altering reactivity in redox processes.
1,2-Bis(diphenylphosphino)ethane (dppe)
  • Substituents: Diphenylphosphino ligands.
  • Applications : Widely used as a chelating ligand in transition metal catalysis (e.g., palladium or nickel complexes) .
  • Contrast : Phosphine groups enable metal coordination, whereas benzoyl groups in the target compound may favor π-π stacking or hydrogen bonding.
1,2-Bis(4-Nitrophenoxy)ethane
  • Substituents: Nitrophenoxy groups.
  • Applications : Enhances thermal stability in polyimide polymers (up to 400°C) .
  • Contrast : Nitro groups increase polymer rigidity compared to methoxybenzoyl, which might improve solubility in organic matrices.

Comparative Properties Table

Compound Substituents Key Applications Notable Properties
1,2-Bis(3,4-dimethoxybenzoyl)ethane 3,4-dimethoxybenzoyl Pharmaceuticals, polymers High polarity, electron-donating groups
HNS 2,4,6-trinitrophenyl Energetic materials Thermally stable (>300°C), explosive
1,2-Bis(4-tert-butylphenyl)ethane 4-tert-butylphenyl Photochemical sensitizers Steric hindrance, UV stability
dppe Diphenylphosphino Catalysis ligands Metal coordination, redox activity
1,2-Bis(4-Nitrophenoxy)ethane 4-nitrophenoxy High-temperature polymers Rigid backbone, thermal resistance

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